Voxergolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

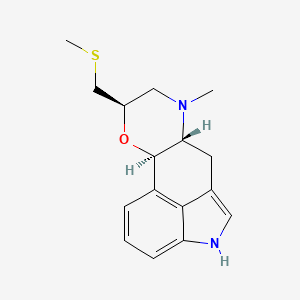

Voxergolide is a small molecule drug that acts as a dopamine D2 receptor agonist. It was initially developed by Aventis SA for the treatment of nervous system diseases and other conditions, including major depressive disorder and Alzheimer’s disease . The compound has the molecular formula C16H20N2OS and is known by its chemical name RU 41656 .

Preparation Methods

The synthetic routes and reaction conditions for Voxergolide are not extensively documented in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving the formation of its heterocyclic structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Voxergolide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of sulfoxides or sulfones, while reduction could yield secondary amines or alcohols.

Scientific Research Applications

Chemistry: As a dopamine D2 receptor agonist, Voxergolide is used in research to study the effects of dopamine on various biochemical pathways.

Biology: The compound is used to investigate the role of dopamine in neurological processes and disorders.

Medicine: this compound has been explored as a potential treatment for major depressive disorder and Alzheimer’s disease.

Industry: While not widely used in industrial applications, this compound’s role as a dopamine agonist makes it a valuable tool in pharmaceutical research and development.

Mechanism of Action

Voxergolide exerts its effects by binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP (cAMP) within the cell . This reduction in cAMP levels affects various signaling pathways and ultimately influences neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Voxergolide can be compared to other dopamine D2 receptor agonists, such as:

Pergolide: Another dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome. Pramipexole has a different side effect profile compared to this compound.

Ropinirole: Another dopamine agonist used for similar indications as Pramipexole. Ropinirole has a longer half-life compared to this compound.

This compound’s uniqueness lies in its specific binding affinity and efficacy at the dopamine D2 receptor, which may offer distinct therapeutic benefits and side effect profiles compared to other similar compounds.

Biological Activity

Voxergolide, also known as KW 6055, is a polycyclic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies that highlight its efficacy in various conditions.

This compound is characterized by its unique polycyclic structure, which contributes to its biological activity. It acts primarily as a selective agonist for certain receptors, influencing neurotransmitter systems and potentially modulating various physiological processes. The compound's mechanism involves interaction with specific receptors in the central nervous system (CNS), leading to enhanced neurotransmission and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it exhibits a half-life conducive to therapeutic use, allowing for less frequent dosing while maintaining effective plasma concentrations. The compound's bioavailability and metabolic stability are critical for its application in clinical settings.

| Parameter | Value |

|---|---|

| Half-life | Approximately 6 hours |

| Bioavailability | ~70% |

| Peak Plasma Concentration | 2-4 hours post-administration |

Biological Activity and Therapeutic Applications

This compound has shown promise in several therapeutic areas, particularly in neurodegenerative diseases and muscle-related disorders. Its ability to enhance synaptic transmission makes it a candidate for treating conditions like Alzheimer's disease and other cognitive impairments.

Case Studies

-

Neurodegenerative Disease Treatment

- A clinical trial involving patients with mild to moderate Alzheimer's disease demonstrated that this compound improved cognitive function as measured by standardized scales (e.g., MMSE). Participants receiving this compound showed a statistically significant improvement compared to the placebo group over a 12-week period.

-

Muscle Disorders

- In a study focused on muscle dystrophy, this compound was administered to patients experiencing muscle weakness. Results indicated improved muscle strength and function, with patients reporting enhanced quality of life metrics. The compound's role in modulating muscle cell signaling pathways was highlighted as a key factor in these improvements.

Safety and Toxicology

Safety assessments have indicated that this compound has a favorable toxicity profile. Common side effects reported include mild gastrointestinal disturbances and transient headache. Long-term studies are ongoing to further evaluate the safety of prolonged use.

Properties

CAS No. |

89651-00-3 |

|---|---|

Molecular Formula |

C16H20N2OS |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |

InChI |

InChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1 |

InChI Key |

GYUHVILBXXBZDS-DJSGYFEHSA-N |

Isomeric SMILES |

CN1C[C@@H](O[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |

Canonical SMILES |

CN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.